molecular formula C24H21N3S B2875327 N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine CAS No. 303147-76-4

N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine

Cat. No.: B2875327
CAS No.: 303147-76-4
M. Wt: 383.51
InChI Key: DUUMYPITPFVJMN-UHFFFAOYSA-N
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Description

N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimidinamines, which are derivatives of pyrimidine, a fundamental structure in many biological molecules, including nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine typically involves multiple steps, starting with the formation of the pyrimidinamine core. One common approach is the reaction of benzylamine with phenylsulfanyl acetic acid under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is structurally similar to other pyrimidinamines, such as N-benzyl-2-phenyl-4-pyrimidinamine and N-benzyl-2-phenyl-6-methyl-4-pyrimidinamine.

Uniqueness: What sets this compound apart from its counterparts is its phenylsulfanyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3S/c1-4-10-19(11-5-1)17-25-23-16-21(18-28-22-14-8-3-9-15-22)26-24(27-23)20-12-6-2-7-13-20/h1-16H,17-18H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMYPITPFVJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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